molecular formula C21H24N4O4S B2969299 5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872842-66-5

5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2969299
CAS RN: 872842-66-5
M. Wt: 428.51
InChI Key: HPHAWZUWCAQDBV-UHFFFAOYSA-N
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Description

The compound “5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They consist of two nitrogen atoms and four carbon atoms in a six-membered ring with conjugated double bonds .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and conjugated double bonds. This structure is aromatic, meaning it is cyclic, planar, and follows Hückel’s rule (4n+2 π electrons), contributing to its stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, including those similar in structure to the specified compound, have been synthesized through various methods, such as three-component condensation. These processes often involve the use of aminopyrimidine derivatives, diketones, and esters, contributing to the development of novel heterocyclic compounds with potential applications in various fields (Komkov et al., 2006).

  • Structural Analysis and Crystallization : Research has focused on the structural analysis of pyrimidine derivatives, examining their crystallization behaviors and molecular interactions. Such studies provide insights into the physical and chemical properties of these compounds, essential for their application in material science and pharmaceuticals (Low et al., 2004).

Photophysical Properties and Sensing Applications

  • Photophysical Properties : Pyrimidine-phthalimide derivatives have been synthesized to explore their solid-state fluorescence emission and solvatochromism. These properties are significant for applications in optical materials and sensors (Yan et al., 2017).

  • pH Sensing : Some pyrimidine derivatives exhibit the potential for pH-sensing applications. Their ability to undergo protonation at nitrogen atoms, leading to dramatic color changes, makes them suitable for developing colorimetric pH sensors and logic gates (Yan et al., 2017).

Biological and Medicinal Research

  • Antibacterial and Antifungal Activities : Pyrimidine derivatives have been studied for their antibacterial and antifungal properties. Some compounds show promising activity against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Aksinenko et al., 2016).

  • Anticancer Activities : Derivatives of pyrimido[4,5-d]pyrimidine have been evaluated for their anticancer activities. Research has shown that certain compounds exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential use in cancer therapy (Ye et al., 2015).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could involve further pharmacological testing, optimization of its properties, and eventually clinical trials .

properties

IUPAC Name

5-cyclopentylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-24-18-16(20(26)25(2)21(24)27)19(30-13-7-5-6-8-13)23-17(22-18)12-9-10-14(28-3)15(11-12)29-4/h9-11,13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHAWZUWCAQDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SC4CCCC4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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